5-Methoxyisoquinoline-3-carbonitrile
Description
5-Methoxyisoquinoline-3-carbonitrile is a heterocyclic compound featuring an isoquinoline backbone substituted with a methoxy group at position 5 and a nitrile group at position 2. Isoquinoline derivatives are pivotal in medicinal chemistry due to their bioactivity, and the nitrile group enhances their utility as intermediates for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines) .
Properties
CAS No. |
1782905-41-2 |
|---|---|
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-methoxyisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-4-2-3-8-7-13-9(6-12)5-10(8)11/h2-5,7H,1H3 |
InChI Key |
ZXXLQIBVHKCZIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyisoquinoline-3-carbonitrile typically involves the reaction of 5-methoxyisoquinoline with cyanogen bromide under basic conditions. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the compound can be synthesized on a larger scale using the same synthetic routes mentioned above, with optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methoxyisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the substituent introduced.
Scientific Research Applications
5-Methoxyisoquinoline-3-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Methoxyisoquinoline-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
a) 5-Methylisoquinoline-3-carbonitrile
- Structure : Differs by a methyl group (CH₃) instead of methoxy (OCH₃) at position 4.
- Molecular Formula : C₁₁H₈N₂ (vs. C₁₁H₈N₂O for the methoxy analog).
- Molecular Weight : 168.20 g/mol (vs. ~184 g/mol for methoxy variant).
b) 5-Methoxyisoquinoline-1-carbonitrile
- Structure : Nitrile group at position 1 instead of 3.
- Molecular Formula : C₁₁H₈N₂O.
- Molecular Weight : 184.194 g/mol.
- Key Properties : Altered electronic effects due to nitrile position; position 1 may influence reactivity in electrophilic substitution or hydrogen bonding .
c) 2'-(2-Methoxyphenyl)-spiro compound (1b)
- Structure : Complex spiro architecture with nitrile and methoxy groups.
- Physical Properties : Melting point 162–164°C, distinct NMR signals for aromatic (δ 6.80–8.30 ppm) and aliphatic protons (δ 3.30–5.50 ppm).
- Key Contrast: Lower melting point than methoxyisoquinoline derivatives (e.g., 199–201°C for 7-Methoxy-1H-indole-3-carboxylic acid in ), suggesting reduced crystallinity due to steric hindrance in the spiro system .
d) 5-Methylpyridine-3-carbonitrile
- Structure: Pyridine core (6-membered ring) vs. isoquinoline (10-membered fused rings).
- Key Properties: Smaller aromatic system may reduce π-π stacking interactions, affecting solubility and thermal stability compared to isoquinoline analogs .
Physical and Chemical Properties
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